molecular formula C₁₀H₉D₆NO B1156092 4-[(1S)-1-Amino-2-methylpropyl]phenol-d6

4-[(1S)-1-Amino-2-methylpropyl]phenol-d6

Cat. No.: B1156092
M. Wt: 171.27
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1S)-1-Amino-2-methylpropyl]phenol-d6 is a high-purity, stable isotope-labeled analog of 4-[(1S)-1-Amino-2-methylpropyl]phenol, which is a metabolic product of the odoriferous fungus Lentinus lepidus and is derived from Anisaldehyde . With a molecular formula of C₁₀H₉D₆NO and a molecular weight of 171.27 g/mol, this compound is characterized by the incorporation of six deuterium atoms, making it an invaluable internal standard for quantitative mass spectrometry-based analyses . It is supplied as a highly purified material, with purities often exceeding 98%, and is recommended to be stored at -20°C to ensure long-term stability . This deuterated compound serves as a critical tool in pharmacological and metabolic research. It is primarily used as an analytical standard for HPLC and LC-MS methodologies to facilitate the accurate quantification of the non-labeled parent compound in complex biological matrices, such as plasma, during drug metabolism and pharmacokinetics (DMPK) studies . The structural similarity of the non-deuterated compound to known pharmacologically active substances, such as tapentadol, suggests its relevance in research focused on central nervous system (CNS) targets and analgesic mechanisms . Attention: This product is for research use only (RUO). It is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C₁₀H₉D₆NO

Molecular Weight

171.27

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

One of the notable applications of 4-[(1S)-1-Amino-2-methylpropyl]phenol-d6 is in the development of inhibitors for specific enzymes. For instance, it has been studied as a potential inhibitor of Kynurenine 3-Monooxygenase (KMO), an enzyme implicated in the kynurenine pathway, which is associated with various neurological disorders and inflammation. The compound's deuterated form aids in tracing metabolic pathways and understanding the pharmacokinetics of potential therapeutic agents.

Case Study: KMO Inhibition

Research has demonstrated that compounds similar to this compound can effectively inhibit KMO activity. In preclinical studies, these inhibitors have shown promise in reducing organ damage in models of acute pancreatitis, highlighting their potential therapeutic applications in treating inflammatory diseases .

Biochemical Research

In biochemical settings, this compound serves as a valuable tool for studying enzyme mechanisms and interactions. The incorporation of deuterium allows for enhanced NMR spectroscopy studies, providing insights into molecular dynamics and conformational changes during enzymatic reactions.

Analytical Applications

The compound is also utilized in analytical chemistry for developing methods to quantify related metabolites. Its unique isotopic signature enables precise measurements in complex biological matrices, facilitating research into metabolic pathways and drug metabolism.

Summary Table of Applications

Field Application Details
Medicinal ChemistryKMO InhibitionPotential treatment for inflammatory diseases; reduces organ damage .
Biochemical ResearchEnzyme Mechanism StudiesEnhanced NMR studies for molecular dynamics analysis.
Analytical ChemistryQuantification of MetabolitesUtilized for precise measurements in biological samples.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 4-[(1S)-1-Amino-2-methylpropyl]phenol-d6 in deuterated form?

  • Methodology : Prioritize asymmetric synthesis to preserve the (1S)-stereochemistry. Use chiral catalysts (e.g., Rhodium-BINAP complexes) for enantioselective amination . Deuterium incorporation requires deuterated solvents (e.g., D₂O or CD₃OD) and reagents (e.g., NaBD₄) under inert atmospheres to minimize proton exchange. Monitor reaction progress via LC-MS with deuterium isotope tracking .
  • Key Data :

ParameterValue/TechniqueReference
Chiral Purity≥98% ee (HPLC analysis)
Deuterium Enrichment≥99.5% (NMR integration)

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology : Combine:

  • NMR : ¹H/¹³C NMR for structural confirmation; ²H NMR quantifies deuterium distribution .
  • LC-MS : High-resolution MS to verify molecular mass (e.g., [M+H]+ = 197.18 ± 0.01 Da) and isotopic patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .
    • Note : Ensure solvents are fully deuterated to avoid signal interference .

Advanced Research Questions

Q. How do deuterium substitution kinetics influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology : Conduct comparative studies using non-deuterated vs. deuterated analogs:

Kinetic Isotope Effects (KIE) : Measure kcat/Km ratios in enzyme assays (e.g., cytochrome P450 isoforms) to assess metabolic stability .

Molecular Dynamics Simulations : Model deuterium’s impact on hydrogen-bonding and binding affinity (e.g., using AMBER or GROMACS) .

  • Data Contradiction : If deuterium enhances stability but reduces binding affinity, adjust deuteration sites via selective synthesis .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodology :

Multi-Technique Validation : Cross-validate NMR with IR (C-N/D-O stretches) and Raman spectroscopy .

DFT Calculations : Use Gaussian-09 to simulate spectra and identify conformational isomers .

  • Example : Aromatic proton splitting in ¹H NMR may deviate due to deuterium’s quadrupolar moment; compare with ²H NMR .

Q. What experimental designs are optimal for studying environmental degradation pathways of deuterated phenolic compounds?

  • Methodology :

  • Microcosm Studies : Expose the compound to soil/water systems under controlled conditions (pH, microbial activity) .
  • Isotopic Tracing : Use LC-HRMS to track deuterium retention in degradation byproducts (e.g., quinone derivatives) .
    • Statistical Design : Apply randomized block designs with split-plot arrangements to account for variable interactions (e.g., pH × temperature) .

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